

# Application Notes and Protocols: Fobrepodacin Disodium in Combination with Other Antibiotics

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Fobrepodacin disodium*

Cat. No.: *B12297940*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fobrepodacin disodium** (SPR720) is an orally bioavailable phosphate prodrug of SPR719, a novel aminobenzimidazole that inhibits bacterial DNA gyrase subunit B (GyrB).<sup>[1][2]</sup> This mechanism of action is distinct from that of fluoroquinolones, which target the GyrA subunit.<sup>[3]</sup> Fobrepodacin is under investigation for the treatment of nontuberculous mycobacterial (NTM) pulmonary disease (NTM-PD), including infections caused by *Mycobacterium avium* complex (MAC) and *Mycobacterium abscessus*.<sup>[4][5]</sup> Preclinical studies have demonstrated the potential for synergistic or additive effects when Fobrepodacin is combined with other antimicrobial agents, offering a promising avenue for future therapeutic strategies against these challenging infections.<sup>[1][5]</sup>

Of note, a Phase 2a clinical trial of Fobrepodacin (SPR720) for the treatment of NTM-PD did not meet its primary endpoint and the development program has been suspended pending further data analysis.<sup>[6][7]</sup> Despite this setback, the preclinical data on its combination potential remains a valuable resource for ongoing research in the field of antimicrobial drug development.

## Mechanism of Action: DNA Gyrase B Inhibition

**Fobrepodacin disodium** is readily converted to its active form, SPR719, in the body. SPR719 targets and inhibits the ATPase activity of DNA gyrase B (GyrB), a critical enzyme for bacterial

DNA replication, transcription, and repair.<sup>[4]</sup> By inhibiting GyrB, SPR719 prevents the negative supercoiling of DNA, leading to DNA strand breaks and ultimately bacterial cell death.

### Mechanism of Action of Fobrepodacin



[Click to download full resolution via product page](#)

Caption: Mechanism of Fobrepodacin Action.

## In Vivo Combination Studies: Quantitative Data Summary

Preclinical studies in murine models of NTM infection have demonstrated the enhanced efficacy of Fobrepodacin when used in combination with standard-of-care (SOC) antibiotics. The following tables summarize the key findings from these studies, presenting the reduction in bacterial burden (log10 CFU) in the lungs.

## Mycobacterium avium Complex (MAC) Combination Therapy

The following data were obtained from a chronic murine infection model with *M. avium*.<sup>[1]</sup>

| Treatment Group                      | Dosage (mg/kg) | Mean Log10 CFU/Lung Reduction vs. Untreated Control |
|--------------------------------------|----------------|-----------------------------------------------------|
| Monotherapy                          |                |                                                     |
| Clarithromycin                       | 250            | 1.5                                                 |
| SPR720                               | 10             | 0.8                                                 |
| SPR720                               | 30             | 1.2                                                 |
| SPR720                               | 100            | 1.8                                                 |
| Combination Therapy                  |                |                                                     |
| SPR720 + Clarithromycin              | 30 + 250       | 2.5                                                 |
| SPR720 + Clarithromycin + Ethambutol | 30 + 250 + 100 | 3.1                                                 |

## Mycobacterium abscessus Combination Therapy

The following data were obtained from a murine model of *M. abscessus* infection.[\[1\]](#)[\[8\]](#)

| Treatment Group                                     | Dosage (mg/kg)       | Mean Log10 CFU/Lung Reduction vs. Untreated Control |
|-----------------------------------------------------|----------------------|-----------------------------------------------------|
| <b>Monotherapy</b>                                  |                      |                                                     |
| Clarithromycin                                      | 250                  | 0.5                                                 |
| Amikacin                                            | 150                  | 0.7                                                 |
| Clofazimine                                         | 20                   | 0.3                                                 |
| SPR720                                              | 25                   | 0.9                                                 |
| SPR720                                              | 50                   | 1.5                                                 |
| SPR720                                              | 100                  | 2.1                                                 |
| <b>Combination Therapy</b>                          |                      |                                                     |
| SPR720 + Clarithromycin +<br>Amikacin + Clofazimine | 100 + 250 + 150 + 20 | 2.8                                                 |

## Experimental Protocols

The following are representative protocols for key experiments used to evaluate the in vitro and in vivo efficacy of Fobrepodacin in combination with other antibiotics.

### In Vitro Synergy Assessment: Checkerboard Assay Protocol

This protocol outlines a method to determine the Fractional Inhibitory Concentration (FIC) index, a measure of in vitro synergy.



[Click to download full resolution via product page](#)

Caption: Checkerboard Assay Workflow.

Materials:

- SPR719 (active form of Fubrepodacin)
- Comparator antibiotic(s)
- 96-well microtiter plates
- Mueller-Hinton broth (or other appropriate growth medium)
- Bacterial culture
- 0.5 McFarland turbidity standard
- Incubator

**Procedure:**

- Prepare Drug Dilutions:
  - Prepare stock solutions of SPR719 and the comparator antibiotic.
  - In a 96-well plate, create two-fold serial dilutions of SPR719 along the x-axis (columns) and the comparator antibiotic along the y-axis (rows).
- Prepare Inoculum:
  - Grow a fresh culture of the test organism.
  - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
  - Dilute the standardized suspension to the final desired inoculum concentration (e.g.,  $5 \times 10^5$  CFU/mL).
- Inoculation:
  - Inoculate each well of the microtiter plate with the prepared bacterial suspension.
- Incubation:
  - Incubate the plates at 37°C for 18-24 hours.

- Data Analysis:

- Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
- Calculate the FIC index using the following formula:  $FIC\ Index = FIC\ of\ Drug\ A + FIC\ of\ Drug\ B$  where  $FIC\ of\ Drug\ A = (MIC\ of\ Drug\ A\ in\ combination) / (MIC\ of\ Drug\ A\ alone)$  and  $FIC\ of\ Drug\ B = (MIC\ of\ Drug\ B\ in\ combination) / (MIC\ of\ Drug\ B\ alone)$
- Interpret the results as follows:
  - Synergy:  $FIC\ index \leq 0.5$
  - Additive/Indifference:  $0.5 < FIC\ index \leq 4$
  - Antagonism:  $FIC\ index > 4$

## In Vitro Bactericidal Activity: Time-Kill Curve Assay Protocol

This protocol assesses the rate of bacterial killing by Fobrepodacin alone and in combination with other antibiotics over time.

### Materials:

- SPR719
- Comparator antibiotic(s)
- Growth medium
- Bacterial culture
- Shaking incubator
- Apparatus for serial dilutions and plating

### Procedure:

- Prepare Cultures:
  - Grow an overnight culture of the test organism.
  - Dilute the culture in fresh medium to a starting concentration of approximately  $5 \times 10^5$  CFU/mL.
- Drug Exposure:
  - Add SPR719 and/or the comparator antibiotic(s) at desired concentrations (e.g., 1x or 2x MIC) to the bacterial cultures. Include a growth control without any antibiotic.
- Incubation and Sampling:
  - Incubate the cultures at 37°C with shaking.
  - At specified time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.
- Quantification of Viable Bacteria:
  - Perform serial dilutions of the collected aliquots.
  - Plate the dilutions onto agar plates.
  - Incubate the plates until colonies are visible.
- Data Analysis:
  - Count the number of colonies on the plates to determine the CFU/mL at each time point.
  - Plot the  $\log_{10}$  CFU/mL versus time for each treatment group.
  - Synergy is typically defined as a  $\geq 2\log_{10}$  decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

## In Vivo Efficacy: Murine Model of NTM Infection Protocol

This protocol provides a general framework for evaluating the in vivo efficacy of Fobrepodacin combination therapy in a mouse model.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fractional inhibitory concentration (FIC) index as a measure of synergy. | Semantic Scholar [semanticscholar.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Efficacy of SPR720 in murine models of non-tuberculous mycobacterial pulmonary infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. Activity of combinations of bactericidal and bacteriostatic compounds in *Mycobacterium abscessus*-infected mice: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nontuberculous mycobacterial pulmonary disease and the potential role of SPR720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Fobrepodacin Disodium in Combination with Other Antibiotics]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12297940#fobrepodacin-disodium-in-combination-with-other-antibiotics>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)